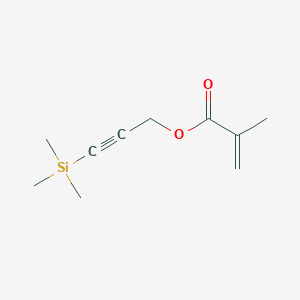

3-Trimethylsilylpropargylmethacrylate

Beschreibung

3-Trimethylsilylpropargylmethacrylate (CAS No. 214268-06-1) is a specialty methacrylate monomer containing both a propargyl group and a trimethylsilyl functional group. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.32 g/mol . This compound is classified as a non-ionic surfactant and industrial-grade emulsifier, exhibiting excellent solubility in water and organic solvents. Its dual functional groups enable versatile reactivity, making it suitable for applications in polymer crosslinking, surface modification, and hybrid material synthesis.

Key industrial uses include:

Eigenschaften

IUPAC Name |

3-trimethylsilylprop-2-ynyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9(2)10(11)12-7-6-8-13(3,4)5/h1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHCOMDLFYIXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

214268-07-2 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214268-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

196.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

3-Trimethylsilylpropargylmethacrylate (3-TSPM) is a methacrylate-based monomer primarily used in the synthesis of alkyne-functionalized polymers and copolymers. The primary targets of 3-TSPM are the polymer chains where it gets incorporated.

Mode of Action

The mode of action of 3-TSPM involves its incorporation into polymers and copolymers during their synthesis. The compound features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers.

Biochemical Pathways

The biochemical pathways involved in the action of 3-TSPM are related to polymer synthesis and post-polymerization modification. The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions.

Pharmacokinetics

Its physical properties, such as its form (liquid), color (colorless to pale yellow), and storage temperature (−20°c), are important for its handling and storage.

Result of Action

The result of the action of 3-TSPM is the formation of alkyne-functionalized polymers and copolymers. These functionalized polymers can then be further modified post-polymerization through reactions such as CuAAC or thiol-yne click reactions.

Action Environment

The action of 3-TSPM is influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound is typically stored at −20°C to maintain its stability. Furthermore, the efficiency of its incorporation into polymers and the subsequent post-polymerization modifications can be influenced by the presence and concentrations of other reactants.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Trimethylsilylpropargylmethacrylate are largely related to its role in the synthesis of alkyne-functionalized polymers and copolymersIt is known that the compound can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers.

Cellular Effects

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may influence cell function through its involvement in these processes.

Molecular Mechanism

The molecular mechanism of 3-Trimethylsilylpropargylmethacrylate involves its role as a methacrylate-based monomer in the synthesis of alkyne-functionalized polymers and copolymers. It can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers.

Temporal Effects in Laboratory Settings

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may have varying effects at different dosages.

Metabolic Pathways

Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may interact with enzymes or cofactors involved in these processes.

Biologische Aktivität

3-Trimethylsilylpropargylmethacrylate (TMS-PMA) is a methacrylate-based monomer notable for its application in synthesizing alkyne-functionalized polymers and copolymers. This compound has garnered attention due to its potential biological activity, particularly in bioconjugation and drug delivery systems. This article explores the biological activity of TMS-PMA, including its synthesis, properties, and applications, supported by data tables and relevant research findings.

- Chemical Formula : C10H16O2Si

- Molecular Weight : 196.32 g/mol

- CAS Number : 214268-06-1

- Synonyms : 3-(Trimethylsilyl)prop-2-yn-1-yl methacrylate, trimethylsilane-protected propargyl methacrylate

TMS-PMA features a silyl-protected alkyne that can be deprotected post-polymerization to yield alkyne-functionalized polymers. This property facilitates various post-polymerization modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for functionalizing biomolecules and small molecules of interest .

1. Drug Delivery Systems

TMS-PMA is utilized in the synthesis of zwitterionic polymers that can be conjugated with therapeutic agents. These polymer-drug conjugates benefit from enhanced solubility and stability in biological environments, making them promising candidates for drug delivery applications .

2. Bioconjugation

The ability of TMS-PMA to undergo click chemistry reactions allows for efficient bioconjugation processes. This characteristic is particularly valuable in creating targeted therapies where specific biomolecules need to be delivered to particular cells or tissues .

Table 1: Summary of Research Studies Involving TMS-PMA

Mechanistic Insights

The biological activity of TMS-PMA can be attributed to its structural features that facilitate various reactions:

- Alkyne Functionality : The presence of an alkyne group enables selective reactions with azides through CuAAC, which is a cornerstone technique in bioconjugation.

- Silyl Protection : The trimethylsilyl group provides stability during polymerization and can be easily removed to expose reactive alkyne functionalities post-synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes the structural, physical, and functional differences between 3-Trimethylsilylpropargylmethacrylate and related methacrylate derivatives:

Structural and Reactivity Differences

3-Trimethylsilylpropargylmethacrylate :

- Combines a propargyl group (alkyne) with a trimethylsilyl group, enabling click chemistry (e.g., Huisgen cycloaddition) and silicon-based surface modification .

- Lower steric hindrance compared to bulkier silyl derivatives like 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate.

3-(Trimethoxysilyl)propyl Methacrylate (MAPTMS): Features a hydrolyzable trimethoxysilyl group, facilitating covalent bonding with inorganic substrates (e.g., silica, metals) . Widely used in dental composites and polymer coatings for enhanced adhesion .

3-[Tris(trimethylsiloxy)silyl]propyl Methacrylate :

- Contains three trimethylsiloxy groups, offering high hydrophobicity and thermal stability .

- Applied in silicone-based materials and proteomics research due to its inertness .

Pentaerythritol Trimethacrylate: A trifunctional monomer with three methacrylate groups, enabling high crosslink density in photopolymers and adhesives . Lacks silicon-based functionality, limiting its use in hybrid materials.

Vorbereitungsmethoden

Silylation of Propargyl Alcohol

Propargyl alcohol is first silylated using trimethylsilyl chloride (TMSCl) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the TMS group:

Typical Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to 40°C

-

Reaction Time : 12–24 hours

The product, trimethylsilyl propargyl alcohol, is purified via vacuum distillation or silica gel chromatography. H NMR analysis confirms successful silylation by the disappearance of the hydroxyl proton peak and the emergence of a singlet at 0.18 ppm for the TMS group.

Esterification with Methacryloyl Chloride

The silylated propargyl alcohol is then esterified with methacryloyl chloride under anhydrous conditions. TEA serves as both a catalyst and acid scavenger:

-

Cooling : Dissolve trimethylsilyl propargyl alcohol (12.1 g, 0.21 mol) and TEA (44 mL, 0.31 mol) in DCM (100 mL) at 0°C.

-

Addition : Slowly add methacryloyl chloride (26 mL, 0.26 mol) over 30 minutes.

-

Stirring : React at ambient temperature for 12–18 hours.

-

Workup : Filter to remove ammonium salts, wash with NaHCO and water, and dry over MgSO.

-

Purification : Distill under reduced pressure to isolate TMS-PMA as a colorless liquid.

Reaction Monitoring and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (300 MHz, CDCl) of TMS-PMA reveals key resonances:

-

δ 6.15 ppm : Methacryloyl vinyl protons (CH=C(CH)).

-

δ 4.76 ppm : Propargyl methylene protons (OCHC≡C).

-

δ 0.18 ppm : Trimethylsilyl protons (Si(CH)).

The absence of residual propargyl alcohol (δ 1.5–2.5 ppm) confirms complete conversion.

Infrared (IR) Spectroscopy

IR analysis identifies functional groups critical for polymerization:

-

2129 cm : C≡C stretch (alkyne).

-

1736 cm : C=O stretch (methacrylate ester).

-

1249 cm : Si–C stretch (TMS group).

Challenges and Mitigation Strategies

Side Reactions and Byproducts

-

Hydrolysis of TMS Group : Moisture exposure during synthesis can hydrolyze the TMS group, regenerating propargyl methacrylate. Strict anhydrous conditions and inert atmospheres (N/Ar) are essential.

-

Polymerization of Methacrylate : Radical inhibitors (e.g., hydroquinone) are added to prevent premature polymerization during storage.

Comparative Analysis of Synthesis Methods

| Parameter | Silylation-Esterification | One-Pot Synthesis |

|---|---|---|

| Yield | 60–70% | <50% (reported) |

| Purity | >95% | 80–90% |

| Reaction Time | 24–36 hours | 12 hours |

| Scalability | High | Moderate |

The two-step method remains superior for large-scale production due to higher yields and reproducibility.

Industrial and Research Applications

TMS-PMA’s stability and click-compatibility make it invaluable for:

Q & A

What are the recommended methods for synthesizing 3-Trimethylsilylpropargylmethacrylate in laboratory settings?

Level : Basic

Answer :

Synthesis typically involves methacrylation of 3-trimethylsilylpropargyl alcohol under controlled conditions. A documented protocol involves reacting propargyl alcohol derivatives with methacryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used, followed by purification via column chromatography . Evidence from synthetic studies emphasizes the need for inert atmospheres (argon/nitrogen) to prevent premature polymerization and moisture-sensitive handling due to the silane group’s reactivity .

What safety precautions are critical when handling 3-Trimethylsilylpropargylmethacrylate?

Level : Basic

Answer :

Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. In case of exposure, rinse skin with water for 15+ minutes and seek medical advice .

- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release irritant vapors during handling .

- Storage : Keep in cool (<25°C), dry environments in tightly sealed containers to prevent hydrolysis of the silane group .

- Waste Disposal : Follow institutional guidelines for halogenated/organosilicon waste disposal .

How can NMR spectroscopy be optimized to confirm the structural integrity of 3-Trimethylsilylpropargylmethacrylate post-synthesis?

Level : Advanced

Answer :

¹H NMR : Focus on diagnostic peaks:

- Vinyl protons (CH₂=C(CH₃)–) at δ 5.5–6.1 ppm (split into doublets due to coupling).

- Trimethylsilyl (TMS) protons at δ 0.1–0.3 ppm .

¹³C NMR : Confirm the methacrylate carbonyl at δ 165–170 ppm and the propargyl carbon (C≡C–Si) at δ 70–85 ppm .

Deuterated Solvents : Use CDCl₃ for optimal resolution, avoiding DMSO-d₆ (may interact with silane groups) .

What strategies are effective in stabilizing 3-Trimethylsilylpropargylmethacrylate during radical polymerization reactions?

Level : Advanced

Answer :

- Inhibitors : Add 50–100 ppm hydroquinone or TEMPO to suppress premature polymerization during storage .

- Temperature Control : Maintain reaction temperatures below 80°C to avoid thermal decomposition of the silane moiety .

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis of the trimethylsilyl group .

Which analytical techniques are most reliable for quantifying residual monomers in polymer matrices containing 3-Trimethylsilylpropargylmethacrylate?

Level : Basic

Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile residual monomers; use a DB-5 column and helium carrier gas .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor the C=C stretch (~1630 cm⁻¹) and Si–CH₃ peaks (~1250 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm .

How do silane groups in 3-Trimethylsilylpropargylmethacrylate influence its reactivity in hybrid material synthesis?

Level : Advanced

Answer :

The trimethylsilyl group:

- Hydrolytic Stability : Slower hydrolysis compared to alkoxysilanes, enabling controlled sol-gel reactions in hybrid composites .

- Crosslinking : Acts as a latent coupling agent; post-polymerization hydrolysis generates silanol (–SiOH) groups for bonding with inorganic fillers (e.g., SiO₂, BaTiO₃) .

- Steric Effects : The bulky TMS group reduces steric hindrance during copolymerization with acrylates, enhancing incorporation rates .

How should researchers address discrepancies in hazard classification across different safety data sheets for this compound?

Level : Basic

Answer :

- Cross-Reference SDS : Compare classifications from multiple suppliers (e.g., Sangon Biotech vs. Kanto Reagents) and regulatory databases (ECHA, GESTIS) .

- Experimental Testing : Conduct small-scale flammability (via flashpoint testing) and toxicity assays (e.g., zebrafish embryo toxicity) to verify hazards .

- Consult Regulatory Guidelines : Align handling protocols with the most stringent classification (e.g., GHS Category 4 for flammability if conflicting data exist) .

What role does 3-Trimethylsilylpropargylmethacrylate play in modifying surface properties of inorganic fillers like barium titanate?

Level : Advanced

Answer :

The compound acts as a coupling agent in polymer-ceramic composites:

Surface Functionalization : Methacrylate groups copolymerize with matrix polymers (e.g., PMMA), while silane groups anchor to BaTiO₃ via Si–O–Ti bonds .

Dielectric Tuning : Enhances dispersion of BaTiO₃ nanoparticles in polymers, improving dielectric constant for capacitor applications .

Mechanical Reinforcement : Reduces interfacial stress between filler and matrix, increasing composite toughness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.